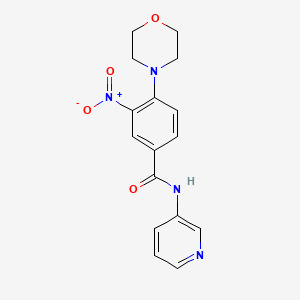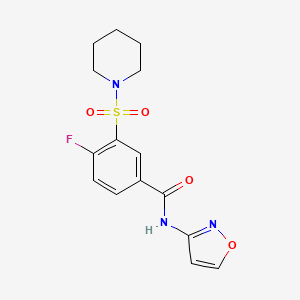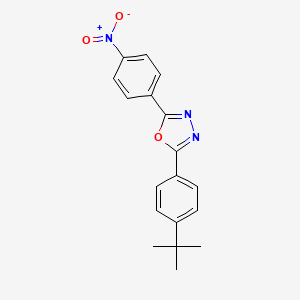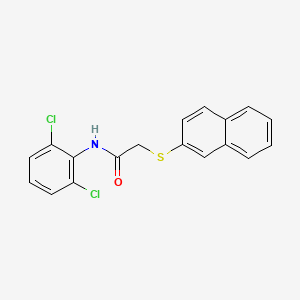![molecular formula C15H19NO4 B4403174 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate](/img/structure/B4403174.png)
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate
Vue d'ensemble
Description
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate, also known as DMAC, is a chemical compound that has been widely studied for its potential applications in scientific research. DMAC is a member of the class of compounds known as carbamates, which have been shown to have a range of biological and pharmacological effects.
Mécanisme D'action
The mechanism of action of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate is not fully understood, but it is thought to involve the inhibition of enzymes known as acetylcholinesterases. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for the proper functioning of the nervous system. By inhibiting these enzymes, this compound may be able to enhance the activity of acetylcholine and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its effects on protein-protein interactions and acetylcholinesterase activity, this compound has been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate in lab experiments is its ability to inhibit protein-protein interactions, which can be useful in the study of a variety of biological processes. However, this compound can also be toxic at high concentrations, making it important to use appropriate safety precautions when handling the compound. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are many potential future directions for research involving 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate. One area of interest is in the development of this compound-based therapies for cancer treatment, particularly in combination with other drugs. Another potential application is in the study of neurodegenerative diseases such as Alzheimer's disease, where this compound may be able to improve cognitive function and slow the progression of the disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of biological systems.
Applications De Recherche Scientifique
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate has been studied for its potential use as a tool compound in a variety of scientific research applications. One area of interest is in the study of protein-protein interactions, where this compound has been shown to inhibit the interaction between two proteins known as p53 and MDM2. This interaction is important in the regulation of the cell cycle and is often disrupted in cancer cells, making this compound a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
[3-(2,6-dimethylmorpholine-4-carbonyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10-8-16(9-11(2)19-10)15(18)13-5-4-6-14(7-13)20-12(3)17/h4-7,10-11H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBJAMFPUZHSDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-morpholinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4403091.png)

![N-{2-[2-(benzyloxy)phenoxy]ethyl}prop-2-en-1-amine hydrochloride](/img/structure/B4403105.png)
![3-[(diisopropylamino)carbonyl]phenyl acetate](/img/structure/B4403107.png)


![N-{3-[(3-ethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B4403139.png)

![N-4-biphenylyl-2-[2-(methylamino)-2-oxoethoxy]benzamide](/img/structure/B4403158.png)
![1-(3-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}phenyl)ethanone](/img/structure/B4403165.png)

![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]isonicotinamide](/img/structure/B4403192.png)
![2-{2-[(3-methylphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4403204.png)
![(2-{2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4403209.png)